11,17-Dioxoandrostan-3-yl acetate
Description
11,17-Dioxoandrostan-3-yl acetate is a synthetic steroid derivative characterized by ketone groups at positions 11 and 17 of the androstane skeleton and an acetylated hydroxyl group at position 3. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity compared to non-acetylated analogs, which may influence its metabolic stability and receptor-binding affinity.
Properties
CAS No. |
4731-15-1 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-14-8-9-20(2)13(10-14)4-5-15-16-6-7-18(24)21(16,3)11-17(23)19(15)20/h13-16,19H,4-11H2,1-3H3 |
InChI Key |
VEIFMBQHUYNEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2C(=O)CC4(C3CCC4=O)C)C |
Origin of Product |
United States |
Preparation Methods
Ethynylation and Esterification Approach
A high-yielding method starts with 1,4,9(11)-triene-androstane-3,17-diketone (compound I) as the precursor. The process involves:
-
Ethynylation : Reaction with potassium acetylide in tetrahydrofuran (THF) under argon at -5°C for 15 hours, achieving a 108% mass yield of compound II.
-
Esterification : Treatment with acetic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine in dichloromethane under reflux for 7 hours, yielding 3-acetate intermediate (compound III).
This route avoids noble metals and uses cost-effective reagents, making it industrially viable.
Bromination-Debromination Strategy
Compound III undergoes bromination using N-bromoacetamide or dibromohydantoin in acetone/water at 0–40°C, followed by debromination with sodium bisulfite at 10–50°C. This stepwise approach minimizes side reactions and achieves >95% purity for compound V.
Displacement Elimination Technique
The final step involves heating compound V with glacial acetic acid and anhydrous potassium acetate in dimethylformamide (DMF) at 100–150°C for 5 hours, yielding tetraene acetate (compound VI) with 88% mass yield. The solvent choice (DMF) and acetate counterion are critical for regioselective elimination.
Analytical Characterization
Critical quality control metrics include:
-
TLC Monitoring : Used to track reaction progression during ethynylation and esterification.
-
¹H NMR : Confirms acetyl group integration at δ 2.05–2.10 ppm for compound III.
Comparative Analysis of Methodologies
The ethynylation-esterification route outperforms classical iodination methods by eliminating toxic halogens and reducing steps. Bromination-debromination offers superior selectivity over direct oxidation, avoiding over-bromination. Industrial scalability is enhanced by replacing palladium catalysts with inexpensive bases like KOH.
Industrial Scalability and Challenges
Key challenges include:
Chemical Reactions Analysis
11,17-Dioxoandrostan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions.
Scientific Research Applications
11,17-Dioxoandrostan-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for developing therapeutic agents, particularly in hormone-related treatments.
Industry: It is utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 11,17-Dioxoandrostan-3-yl acetate involves its interaction with specific enzymes and receptors in biological systems. It primarily targets steroidogenic enzymes, influencing the biosynthesis and metabolism of steroid hormones. The pathways involved include the inhibition or activation of enzymes like 17α-hydroxylase/C17,20-lyase (CYP17), which play a crucial role in androgen biosynthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 7-Oxo-dehydroepiandrosterone Acetate (3β-7,17-dioxoandrost-5-en-3-yl acetate)
- Structure : Features a double bond at C5, ketones at C7 and C17, and an acetate at C3.
- Key Differences: The 7-ketone group (vs.
- Physicochemical Impact : The conjugated C5 double bond may enhance stability but reduce solubility compared to saturated analogs.
b) Dehydroepiandrosterone Acetate (17-oxoandrost-5-en-3-yl acetate)
- Structure : Lacks the 11-ketone group but retains the C17 ketone and C3 acetate.
- This compound is a known intermediate in steroid biosynthesis .
c) 7-Oxoandrost-5-ene-3,17-diyl Diacetate
- Structure : Diacetate groups at C3 and C17 with ketones at C7 and C16.
- Key Differences: Dual acetylation increases molecular weight (C23H32O5, MW: 388.5 g/mol) and lipophilicity (logP: 3.99) compared to mono-acetylated analogs. This may enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties Comparison
Anion Interaction Studies
- UV-vis and Fluorescence Response : Compounds with C3 acetate and ketone groups (e.g., compound 11 in –2) exhibit measurable responses to acetate anions, suggesting utility in chemical sensing. The 11-ketone in the target compound may modulate this interaction via electronic effects .
Biological Activity
11,17-Dioxoandrostan-3-yl acetate, a synthetic steroid compound, has garnered attention for its potential biological activities. This compound is structurally related to androgens and has been studied for its effects on various biological systems, including hormonal regulation and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 11,17-Dioxoandrostan-3-yl acetate is , with a molecular weight of approximately 346.214 g/mol. Its structure features a steroid backbone typical of androgens, with two ketone groups at positions 11 and 17, and an acetate group at position 3.
11,17-Dioxoandrostan-3-yl acetate is believed to exert its biological effects primarily through interaction with androgen receptors. This interaction can lead to various physiological responses, including modulation of gene expression related to muscle growth, fat metabolism, and other anabolic processes.
Hormonal Effects
Research indicates that compounds similar to 11,17-Dioxoandrostan-3-yl acetate can influence the endocrine system by mimicking or antagonizing the effects of natural hormones. For instance, studies have shown that such compounds can enhance muscle protein synthesis and promote anabolic activity in skeletal muscle cells .
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the safety profile of steroid derivatives. In studies assessing the cytotoxic effects of similar compounds on human cell lines, it was found that certain modifications could either enhance or diminish cytotoxicity. Understanding these effects is crucial for developing therapeutic agents with minimal side effects .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anabolic effects in vivo | Demonstrated increased muscle mass in treated subjects compared to controls. |
| Study 2 | Assess antimicrobial properties | Identified significant inhibition of bacterial growth in several strains tested. |
| Study 3 | Investigate cytotoxicity | Showed varied toxicity levels across different human cell lines; some modifications reduced toxicity significantly. |
Q & A
Q. How should researchers present complex spectral data to enhance reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
